
Polyoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyoxin is a natural product that belongs to the class of antibiotics known as nucleoside antibiotics. It was first discovered in the 1950s and is produced by the fungus Streptomyces cacaoi. This compound is known for its antifungal and insecticidal properties and has been extensively studied for its potential applications in agriculture and medicine.
Mecanismo De Acción
Polyoxin works by inhibiting the synthesis of chitin, a key component of fungal cell walls. This leads to the disruption of fungal cell growth and ultimately, cell death. This compound has also been shown to have insecticidal properties, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on both fungi and insects. In fungi, this compound inhibits the synthesis of chitin, which is essential for cell wall formation. This leads to the disruption of cell growth and ultimately, cell death. In insects, this compound has been shown to disrupt the formation of the cuticle, which is essential for insect survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Polyoxin has several advantages for use in lab experiments. It is a natural product, which means that it is less likely to have toxic effects on cells or organisms. It is also effective against a wide range of fungal pathogens, making it a useful tool for studying fungal biology and pathogenesis. However, this compound can be difficult to obtain in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on polyoxin. One area of interest is the development of new formulations of this compound for use in agriculture. This could involve the use of this compound in combination with other antifungal agents to increase its effectiveness. Another area of interest is the development of new methods for synthesizing this compound, which could increase its availability and reduce its cost. Finally, there is ongoing research on the potential use of this compound as a treatment for fungal infections in humans, particularly those caused by Candida species.
Métodos De Síntesis
Polyoxin is a complex molecule that is difficult to synthesize chemically. The most common method of producing this compound is through fermentation of the fungus Streptomyces cacaoi. This involves growing the fungus in a nutrient-rich medium and then isolating and purifying the this compound produced by the fungus.
Aplicaciones Científicas De Investigación
Polyoxin has been extensively studied for its potential applications in agriculture and medicine. In agriculture, this compound has been shown to be effective against a wide range of fungal pathogens that can cause crop damage and yield loss. In medicine, this compound has been investigated as a potential treatment for fungal infections, particularly those caused by Candida species.
Propiedades
Número CAS |
11113-80-7 |
|---|---|
Fórmula molecular |
C11H13N3O8 |
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1 |
Clave InChI |
YEBIHIICWDDQOL-YBHNRIQQSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
Sinónimos |
POLYOXINS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



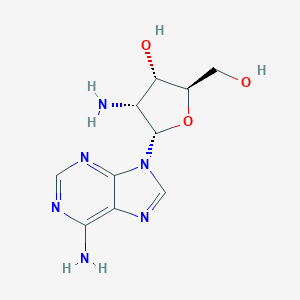
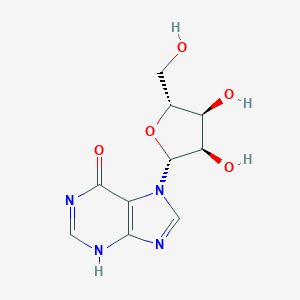
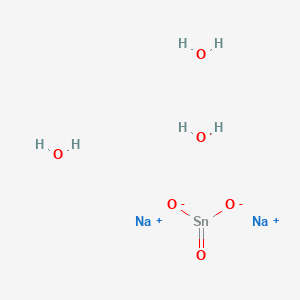






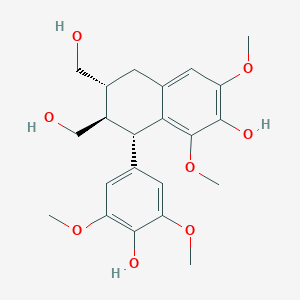
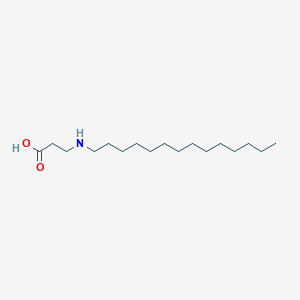
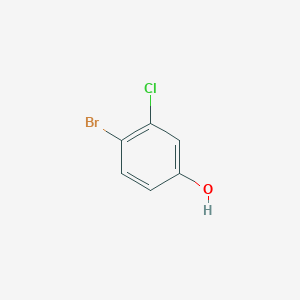
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
